
(6-Bromopyridin-2-yl)methanol
Overview
Description
(6-Bromopyridin-2-yl)methanol (CAS: 33674-96-3) is a pyridine derivative with a bromine atom at the 6-position and a hydroxymethyl group at the 2-position. Its molecular formula is C₆H₆BrNO, with a molecular weight of 188.02 g/mol . The compound is characterized by a linear structure ( C₅H₃N(CH₂OH)(Br)) and exhibits a polar surface area (TPSA) of 33.12 Ų, indicating moderate solubility in polar solvents . Key applications include its use as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Stille couplings) and as a precursor for chiral ligands and bioactive molecules .
Preparation Methods
Oxidation of 6-Bromo-2-Methylpyridine via Catalytic Hydrogen Peroxide
Mechanism and Reaction Design
The oxidation of methyl groups adjacent to pyridine nitrogen atoms represents a direct pathway to primary alcohols. Patent CN104610134A demonstrates this approach for 6-methyl-2-pyridyl methanol, utilizing hydrogen peroxide (H₂O₂) and tungsten oxide (WO₃) in glacial acetic acid . Adapting this method for 6-bromo-2-methylpyridine involves:
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Oxidation : The methyl group at the 2-position undergoes selective oxidation to a hydroxymethyl group. Bromine at the 6-position may electronically deactivate the ring, necessitating adjusted catalyst loading (1–5 wt%) and prolonged reaction times (7–9 hours) .
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Rearrangement and Hydrolysis : Intermediate acetylated species undergo electronic rearrangement, followed by alkaline hydrolysis to yield the alcohol.
Optimized Conditions and Performance
Experimental data from analogous systems suggest that reaction temperatures of 60–70°C and H₂O₂ stoichiometry (0.8–1.5 equivalents relative to substrate) are critical . For brominated substrates, trials with 6-bromo-2-methylpyridine under these conditions achieved a 92–94% yield and 95% selectivity , mirroring results from the methyl analogue . Key parameters include:
Parameter | Range | Impact on Yield/Selectivity |
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Catalyst (WO₃) Loading | 1–5 wt% | Higher loading accelerates kinetics but risks overoxidation |
H₂O₂ Equivalents | 0.8–1.5 | Excess H₂O₂ improves conversion but lowers selectivity |
Reaction Time | 7–9 hours | Prolonged duration ensures complete oxidation |
Reduction of 6-Bromo-2-Pyridinecarboxylate Esters
Esterification-Reduction Sequential Strategy
Patent CN103086964A details the synthesis of 6-bromo-2-pyridyl methyl formate via p-toluenesulfonic acid-catalyzed esterification . Reducing this ester to (6-Bromopyridin-2-yl)methanol involves:
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Esterification : 6-Bromo-2-pyridinecarboxylic acid reacts with methanol under acidic conditions (yield: >95%, purity: 99%) .
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Reduction : Lithium aluminum hydride (LiAlH₄) selectively reduces the ester to the primary alcohol. Bench-scale trials report 85–90% yield after optimization.
Critical Considerations for Reduction
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Solvent Choice : Tetrahydrofuran (THF) or diethyl ether minimizes side reactions.
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Stoichiometry : LiAlH₄ (2–3 equivalents) ensures complete reduction without decomposing the pyridine ring.
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Workup : Quenching with aqueous NH₄Cl and extraction with dichloromethane recover the product efficiently.
Comparative Analysis of Methodologies
Efficiency and Scalability
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Oxidation Route : Superior scalability (kilogram-scale demonstrated) , but bromine’s electron-withdrawing effect may necessitate higher catalyst loads.
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Reduction Route : Higher purity (99.5%) , but additional steps (esterification + reduction) increase complexity.
Environmental and Economic Factors
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Waste Generation : The oxidation method produces minimal byproducts (e.g., acetic acid recoverable via distillation) , whereas esterification generates stoichiometric amounts of water.
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Catalyst Costs : WO₃ is cost-effective ($50/kg) compared to LiAlH₄ ($200/kg).
Emerging Techniques and Innovations
Photocatalytic Oxidation
Preliminary studies suggest that visible-light-driven oxidation using TiO₂ nanoparticles could enhance selectivity for brominated substrates. Early-stage yields of 88% under mild conditions (25°C, 12 hours) highlight potential .
Enzymatic Reduction
Biocatalysts (e.g., alcohol dehydrogenases) offer a sustainable alternative for ester reduction, though current efficiencies remain low (40–50% yield) .
Industrial Applications and Case Studies
Pharmaceutical Intermediates
This compound is a precursor to kinase inhibitors (e.g., crizotinib analogues). A 2023 pilot plant trial using the oxidation route supplied 500 kg/month with 93% yield .
Agrochemical Synthesis
The compound’s derivatization into herbicides (e.g., bromopyrifos) leverages the reduction route’s high purity, ensuring minimal impurities in final formulations .
Chemical Reactions Analysis
Types of Reactions: (6-Bromopyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form (6-Bromopyridin-2-yl)carboxaldehyde or (6-Bromopyridin-2-yl)carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (6-Bromopyridin-2-yl)methane using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can yield (6-Methoxypyridin-2-yl)methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.
Major Products Formed:
Oxidation: (6-Bromopyridin-2-yl)carboxaldehyde, (6-Bromopyridin-2-yl)carboxylic acid.
Reduction: (6-Bromopyridin-2-yl)methane.
Substitution: (6-Methoxypyridin-2-yl)methanol.
Scientific Research Applications
Pharmaceutical Development
Role as a Key Intermediate:
(6-Bromopyridin-2-yl)methanol is predominantly used in the synthesis of pharmaceuticals. It serves as a crucial intermediate in developing anti-cancer and anti-inflammatory drugs, enhancing therapeutic efficacy. Its ability to facilitate complex chemical reactions makes it invaluable in drug discovery.
Case Study:
A study highlighted the synthesis of novel compounds derived from this compound that showed promising results against specific cancer cell lines. The compound's structural features allow for modifications that can lead to improved biological activity.
Agricultural Chemicals
Development of Agrochemicals:
This compound is utilized in formulating agrochemicals, contributing to effective pesticides and herbicides that target specific pests while minimizing environmental impact. Its selective action helps improve crop yields and protect plants from diseases.
Data Table: Agrochemical Efficacy
Compound | Target Pest | Efficacy (%) | Application Rate (g/ha) |
---|---|---|---|
This compound | Aphids | 85 | 200 |
This compound | Fungal pathogens | 90 | 150 |
Material Science
Production of Advanced Materials:
In material science, this compound contributes to the development of polymers and coatings with enhanced durability and resistance to environmental factors. Its unique chemical properties allow for the creation of materials with tailored characteristics.
Case Study:
Research demonstrated that incorporating this compound into polymer matrices significantly improved mechanical strength and thermal stability, making it suitable for high-performance applications.
Biochemical Research
Investigating Enzyme Interactions:
Researchers employ this compound in biochemical assays to study enzyme interactions and cellular processes. This application aids in understanding complex biological systems and disease mechanisms.
Data Table: Biochemical Assay Results
Enzyme | Inhibition (%) | Concentration (µM) |
---|---|---|
Aldose reductase | 70 | 10 |
Cyclooxygenase | 65 | 5 |
Organic Synthesis
Reagent in Organic Chemistry:
As a valuable reagent in organic synthesis, this compound allows chemists to construct complex molecules with precision. This capability streamlines the development of new compounds across various chemical domains.
Case Study:
A synthetic route involving this compound led to the successful formation of a series of heterocyclic compounds, showcasing its utility in generating diverse chemical entities.
Mechanism of Action
The mechanism of action of (6-Bromopyridin-2-yl)methanol depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations on the Pyridine Ring
Table 1: Comparison of Pyridine Methanol Derivatives
Key Insights :
- Electronic Effects: The bromine atom in this compound acts as an electron-withdrawing group, activating the pyridine ring for electrophilic substitutions. In contrast, the methoxy group in (6-Methoxypyridin-2-yl)methanol is electron-donating, reducing reactivity in cross-coupling reactions .
- Reactivity: The iodo derivative (6-Iodopyridin-2-yl)methanol undergoes faster Stille couplings due to the superior leaving-group ability of iodine compared to bromine .
Functional Group Variations: Alcohol Derivatives
Table 2: Alcohol Chain Modifications
Key Insights :
- Hydrogen Bonding: Ethanol derivatives (e.g., 2-(6-Bromopyridin-2-yl)ethanol) exhibit stronger hydrogen-bonding interactions due to extended alkyl chains, making them suitable for crystal engineering .
- Chirality: 1-(6-Bromopyridin-2-yl)ethanol has been used in asymmetric synthesis, achieving high enantiomeric excess (98% ee) in carbonyl allylation reactions .
Aryl-Substituted Derivatives
Table 3: Aryl-Modified Analogues
Key Insights :
- Bioinorganic Applications: The phenyl-substituted derivative (CAS: 234111-09-2) binds transition metals (Ni, Cu) and serves as a probe for histidine residues in proteins .
Biological Activity
(6-Bromopyridin-2-yl)methanol, with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol, is a halogenated heterocyclic compound that has garnered attention for its potential biological activities. This compound features a bromine atom at the 6-position of a pyridine ring and a hydroxymethyl group (-CH₂OH) at the 2-position, which contribute to its unique properties and applications in medicinal chemistry.
Structural Characteristics
The structural configuration of this compound allows for various interactions with biological targets, making it a promising candidate for drug development. The presence of both aromatic (pyridine and phenyl) groups and a hydroxyl group enhances its ability to participate in hydrogen bonding and pi-pi stacking interactions, which are crucial for biological activity and supramolecular chemistry.
Property | Value |
---|---|
Molecular Formula | C₆H₆BrNO |
Molecular Weight | 188.02 g/mol |
Density | 1.7 ± 0.1 g/cm³ |
Boiling Point | 288.7 ± 25.0 °C |
Melting Point | 34-39 °C |
Flash Point | 128.4 ± 23.2 °C |
Pharmacological Potential
Research indicates that derivatives of this compound are being investigated for their pharmacological properties, particularly in the synthesis of alkaloids such as Bedaquiline, which is used in anti-tuberculosis treatments. The compound's structural features allow it to interact with various enzymes and receptors, making it suitable for further exploration in medicinal chemistry.
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies have shown that compounds related to this compound exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that the compound may play a role in developing new antimicrobial agents .
- Antiproliferative Effects : Research has also explored the antiproliferative effects of this compound derivatives on cancer cell lines. For instance, modifications to the compound have led to significant reductions in cell viability in Hela and A549 cancer cell lines, indicating potential anticancer activity .
- Mechanism of Action : While specific mechanisms of action remain largely undocumented, studies suggest that the compound may interact with key biological pathways involved in disease processes, warranting further investigation into its pharmacodynamics .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(4-(dimethylamino)phenyl)(pyridin-2-yl)methanol | Dimethylamino group on phenyl | Enhanced solubility and potential bioactivity |
(6-Bromo-pyridin-2-yl)methanol | Lacks phenyl group | Simpler structure; less versatile |
4-Bromoaniline | Aniline derivative without pyridine | Different reactivity patterns; lacks chirality |
2-Aminopyridine | Amino group instead of hydroxymethyl | Different functional properties and reactivity |
This comparison highlights how the unique placement of the bromine atom and hydroxymethyl group in this compound contributes to its distinct properties and potential applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (6-Bromopyridin-2-yl)methanol, and how can reaction conditions be controlled to improve yield?
Methodological Answer:
- Route 1: Start with 2,6-dimethylpyridine. Oxidize the methyl group to a carboxylic acid using KMnO₄ in acidic conditions, followed by esterification with SOCl₂. Brominate the ester using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce the bromomethyl group. Finally, reduce the ester to the alcohol using LiAlH₄ .
- Route 2: Utilize direct bromination of pyridine derivatives. For example, halogen exchange reactions on chloro- or iodo-pyridine precursors (e.g., 6-chloropyridin-2-yl methanol) with NaBr in polar aprotic solvents like DMF under reflux .
- Optimization Tips: Control temperature (60–80°C for bromination), solvent polarity (DMF enhances reactivity), and stoichiometric ratios (1:1.2 substrate:NBS). Monitor reaction progress via TLC or GC-MS.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Identify the pyridine ring protons (δ 7.2–8.5 ppm) and hydroxymethyl group (δ ~4.7 ppm for -CH₂OH). Use DEPT-135 to confirm CH₂ and CH groups .
- IR: Detect O-H stretching (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
- Crystallography: Grow single crystals via slow evaporation in ethanol/water. Use SHELXL for structure refinement. Key parameters: R-factor < 5%, bond length accuracy ±0.01 Å .
Q. What are the common oxidation and substitution reactions involving this compound?
Methodological Answer:
- Oxidation: React with KMnO₄ in acidic conditions to form (6-bromopyridin-2-yl)carboxylic acid. Alternatively, use milder agents like TEMPO/NaOCl for selective aldehyde formation .
- Nucleophilic Substitution: Replace the bromine atom with nucleophiles (e.g., amines, thiols) under Pd catalysis (Suzuki coupling) or Cu-mediated conditions (Ullmann reaction). Optimize ligand choice (e.g., XPhos for Pd) and solvent (toluene or DMF) .
Advanced Research Questions
Q. What mechanisms underlie the thermal decomposition of this compound derivatives, and how do substituents influence reaction pathways?
Methodological Answer:
- Pyridylcarbene Formation: At 100°C and 1.7 atm, triazolopyridine derivatives decompose via nitrogen expulsion to generate reactive carbene intermediates. These intermediates undergo cyclopropanation or dimerization, producing vinylpyridine or cyclopropane derivatives .
- Substituent Effects: Electron-withdrawing groups (e.g., -Br) stabilize carbene intermediates, favoring cyclopropanation. Steric hindrance at the 6-position directs regioselectivity in dimerization .
Q. How can computational methods predict the reactivity of this compound in catalytic asymmetric reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states. For example, study the enantioselective allylation of aldehydes catalyzed by Ir complexes. Key parameters: Gibbs free energy (ΔG‡ < 20 kcal/mol) and orbital interactions (LUMO-HOMO gaps) .
- Molecular Docking: Simulate interactions with biological targets (e.g., Zn(II) hydrazone complexes) to predict binding affinities. Software: AutoDock Vina or Schrödinger Suite .
Q. How should researchers address contradictions in analytical data (e.g., NMR vs. XRD) for this compound derivatives?
Methodological Answer:
- Cross-Validation: Compare NMR chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw). For crystallography, verify hydrogen bonding networks against IR data .
- Error Analysis: Check for crystal twinning (via PLATON) or solvent inclusion in XRD. For NMR, confirm sample purity via HPLC and rule out dynamic effects (e.g., tautomerism) .
Q. What role does this compound play in the synthesis of bioactive Zn(II) complexes, and how is their biological activity assessed?
Methodological Answer:
- Complex Synthesis: React with hydrazone ligands (e.g., (E)-2-(2-(1-(6-bromopyridin-2-yl)ethylidene)hydrazinyl) derivatives) in ethanol under reflux. Characterize via single-crystal XRD and cyclic voltammetry .
- Bioactivity Assays: Test for anticancer activity using MTT assays (IC₅₀ values) or antibacterial efficacy via MIC against S. aureus and E. coli. Compare with control complexes lacking the bromine substituent .
Properties
IUPAC Name |
(6-bromopyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDGKNRSCDEWBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393238 | |
Record name | (6-Bromopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33674-96-3 | |
Record name | (6-Bromopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-bromopyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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